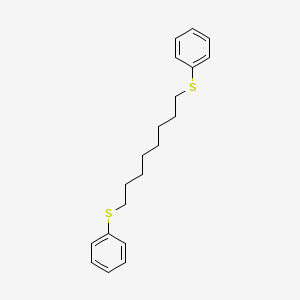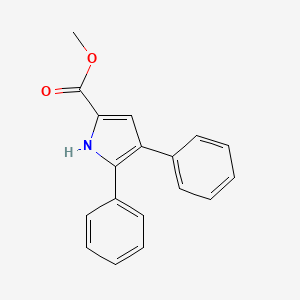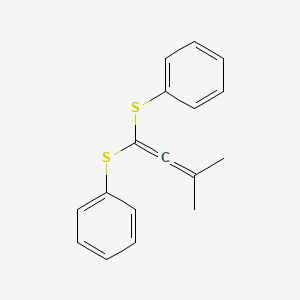![molecular formula C11H8F3N3O2 B14479331 6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione CAS No. 72255-58-4](/img/structure/B14479331.png)
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-(Trifluoromethyl)aniline with pyrimidine-2,4(1H,3H)-dione under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological effects of trifluoromethylated pyrimidines on various cellular processes.
Industrial Applications: The compound is explored for its use in the development of agrochemicals, such as fungicides and herbicides.
作用機序
The mechanism of action of 6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function . This can result in various biological effects, such as the inhibition of cancer cell growth or the suppression of fungal infections.
類似化合物との比較
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: This compound shares a similar pyrimidine core structure and trifluoromethyl group but differs in the substitution pattern.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings, exhibiting different biological activities.
Uniqueness
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
72255-58-4 |
|---|---|
分子式 |
C11H8F3N3O2 |
分子量 |
271.19 g/mol |
IUPAC名 |
6-[4-(trifluoromethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)6-1-3-7(4-2-6)15-8-5-9(18)17-10(19)16-8/h1-5H,(H3,15,16,17,18,19) |
InChIキー |
UWOAAWXRWWVHQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=CC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)





![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)

